[4-(1-Aminocyclopropyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone;dihydrochloride
Description
[4-(1-Aminocyclopropyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone; dihydrochloride is a synthetic small molecule characterized by a piperidine core substituted with a 1-aminocyclopropyl group at the 4-position and a methanone-linked 2-pyrazol-1-ylphenyl moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research and development.
Properties
IUPAC Name |
[4-(1-aminocyclopropyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O.2ClH/c19-18(8-9-18)14-6-12-21(13-7-14)17(23)15-4-1-2-5-16(15)22-11-3-10-20-22;;/h1-5,10-11,14H,6-9,12-13,19H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRZWYZXBVYWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CC2)N)C(=O)C3=CC=CC=C3N4C=CC=N4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-(1-Aminocyclopropyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone; dihydrochloride is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by a piperidine ring substituted with an aminocyclopropyl group and a pyrazole moiety. This unique arrangement is believed to contribute to its biological properties.
The biological activity of this compound primarily revolves around its interaction with various molecular targets. It is hypothesized to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. Specifically, it may act as an inhibitor of certain kinases, which play crucial roles in tumor growth and survival.
Biological Activity Overview
The following table summarizes the key biological activities associated with the compound:
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Antitumor Efficacy :
- A study demonstrated that the compound effectively inhibited the growth of human cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
-
Xenograft Model Studies :
- In vivo studies using xenograft models revealed that administration of the compound significantly reduced tumor size compared to control groups. The results indicated a dose-dependent response, highlighting its potential as an antitumor agent.
-
Inflammation Studies :
- Research involving animal models of inflammation showed that treatment with the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data indicate moderate oral bioavailability and a favorable half-life, supporting further development as a therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, we compare it to structurally related compounds, focusing on molecular features , physicochemical properties , and biological relevance .
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Substituents | Aromatic Group | Salt Form |
|---|---|---|---|---|---|
| [4-(1-Aminocyclopropyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone; dihydrochloride | C₁₆H₁₉N₃O·2HCl | ~342.3 | 1-Aminocyclopropyl (piperidine) | 2-Pyrazol-1-ylphenyl | Dihydrochloride |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (PK00698E-1) | C₁₂H₁₇N₃O·2HCl | 292.2 | Aminomethyl (piperidine) | Pyridin-4-yl | Dihydrochloride |
Key Differences and Implications:
Piperidine Substituents: The 1-aminocyclopropyl group in the target compound introduces steric hindrance and rigidity compared to the aminomethyl group in PK00698E-1. The aminomethyl group in PK00698E-1 may offer greater conformational flexibility, which could influence binding kinetics to biological targets.
Aromatic Moieties: The 2-pyrazol-1-ylphenyl group in the target compound provides a hydrogen-bond acceptor/donor system via the pyrazole nitrogen atoms, which could enhance interactions with polar residues in enzyme active sites. The pyridin-4-yl group in PK00698E-1 is a simpler aromatic system with a lone nitrogen atom, favoring π-π stacking interactions but offering fewer hydrogen-bonding opportunities.
Physicochemical Properties :
- The higher molecular weight (~342.3 vs. 292.2 g/mol) of the target compound suggests increased lipophilicity, which may affect membrane permeability and bioavailability.
- Both dihydrochloride salts likely exhibit similar solubility profiles in aqueous media, though the target compound’s bulkier structure could reduce crystallinity compared to PK00698E-1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
